1-methyl-4-phenyl-3-(1-picolinoylpiperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one
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Overview
Description
1-METHYL-4-PHENYL-3-[1-(PYRIDINE-2-CARBONYL)PIPERIDIN-3-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is a complex organic compound that features a triazole ring, a piperidine moiety, and a pyridine carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-4-PHENYL-3-[1-(PYRIDINE-2-CARBONYL)PIPERIDIN-3-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE typically involves multiple stepsCommon reagents used in these reactions include hydrazine derivatives, alkyl halides, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
1-METHYL-4-PHENYL-3-[1-(PYRIDINE-2-CARBONYL)PIPERIDIN-3-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
1-METHYL-4-PHENYL-3-[1-(PYRIDINE-2-CARBONYL)PIPERIDIN-3-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-METHYL-4-PHENYL-3-[1-(PYRIDINE-2-CARBONYL)PIPERIDIN-3-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
1-METHYL-4-PHENYL-1,2,3,6-TETRAHYDROPYRIDINE: Known for its neurotoxic effects and used in research on Parkinson’s disease.
4-PHENYLPYRIDINE: Used in various chemical syntheses and as a ligand in coordination chemistry.
Uniqueness
1-METHYL-4-PHENYL-3-[1-(PYRIDINE-2-CARBONYL)PIPERIDIN-3-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C20H21N5O2 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-methyl-4-phenyl-5-[1-(pyridine-2-carbonyl)piperidin-3-yl]-1,2,4-triazol-3-one |
InChI |
InChI=1S/C20H21N5O2/c1-23-20(27)25(16-9-3-2-4-10-16)18(22-23)15-8-7-13-24(14-15)19(26)17-11-5-6-12-21-17/h2-6,9-12,15H,7-8,13-14H2,1H3 |
InChI Key |
XNBRYJQZUYUNMV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)C3=CC=CC=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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